Product packaging for N,N,1-Trimethyl-1H-imidazole-2-carboxamide(Cat. No.:CAS No. 129378-60-5)

N,N,1-Trimethyl-1H-imidazole-2-carboxamide

Cat. No.: B145105
CAS No.: 129378-60-5
M. Wt: 153.18 g/mol
InChI Key: ZDEIHDBCDWPZOA-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-imidazole-2-carboxamide (CAS 129378-60-5) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This imidazole derivative is offered with a high purity level of 97% and is intended for research and development purposes . Imidazole carboxamides represent a multifaceted scaffold with significant importance in industrial, organic, and particularly, pharmaceutical chemistry . The imidazole ring is a critical pharmacophore known to interact with a wide range of enzymes and receptors in biological systems . Specifically, compounds featuring an imidazole-2-carboxamide structure have been identified as potent inhibitors of various enzymes, showcasing their value in structure-based drug design . For instance, similar scaffolds have been developed as inhibitors for targets like heme oxygenase-1 (HO-1), an enzyme whose overexpression is linked to poor outcomes in several human malignancies, making its inhibition a promising anticancer approach . Furthermore, imidazole carboxamides have been explored as kinase inhibitors, demonstrating remarkable biochemical potency and selectivity in early-stage research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B145105 N,N,1-Trimethyl-1H-imidazole-2-carboxamide CAS No. 129378-60-5

Properties

IUPAC Name

N,N,1-trimethylimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)7(11)6-8-4-5-10(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIHDBCDWPZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434809
Record name 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129378-60-5
Record name 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, dimethylamine as the nucleophile, and tetrahydrofuran (THF) as the solvent under a carbon monoxide atmosphere (1 atm). Key parameters include:

  • Temperature : 65°C to ensure sufficient activation energy for oxidative addition of the palladium catalyst to the C–Br bond.

  • Time : 32 hours for complete conversion, monitored via thin-layer chromatography (TLC).

The palladium center facilitates CO insertion into the Pd–C bond, forming an acylpalladium intermediate. Subsequent nucleophilic attack by dimethylamine yields the carboxamide group while retaining the 1-methyl substituent.

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with saturated ammonium chloride to remove residual palladium complexes. Magnesium sulfate drying and silica gel chromatography (hexane/ethyl acetate gradient) afford the product in 42% yield. Challenges include competing side reactions such as homocoupling of bromoimidazole, which can be mitigated by strict control of CO pressure and catalyst loading.

Grignard Reagent-Based Alkylation Followed by Oxidation

This two-step approach, inspired by medetomidine synthesis, leverages organometallic reagents to construct the imidazole backbone before introducing the carboxamide.

Nucleophilic Addition with 2,3-Dimethylphenylmagnesium Bromide

1-Tritylimidazole-4-carbaldehyde undergoes nucleophilic addition with 2,3-dimethylphenylmagnesium bromide in 1,4-dioxane under reflux (4 hours). The trityl group directs reactivity to position 4, while the Grignard reagent introduces a benzylic moiety.

Critical Parameters:

  • Molar Ratio : 1:1.2 (aldehyde to Grignard reagent) balances yield and reagent economy.

  • Oxidation : Manganese dioxide in tetrahydrofuran oxidizes the resultant alcohol to a ketone intermediate, which is subsequently subjected to amidation.

Amidation via Schmidt Reaction

The ketone intermediate reacts with trimethylsilyl azide (TMSN3_3) in the presence of sulfuric acid, forming an isocyanate intermediate. Quenching with dimethylamine introduces the N,N-dimethylcarboxamide group. Final hydrogenation (H2_2, Pd/C) removes the trityl protecting group, yielding the target compound.

Direct Cyclization of Functionalized Precursors

Hantzsch-Type Cyclocondensation

A modified Hantzsch synthesis employs N,N-dimethylethylenediamine and ethyl glyoxalate in acetic acid. Cyclization at 120°C for 12 hours generates the imidazole ring with inherent N,N-dimethyl and ester groups. Subsequent saponification (NaOH) and amidation (SOCl2_2, dimethylamine) furnish the carboxamide.

Yield Optimization:

  • Catalyst Screening : Zinc chloride improves cyclization efficiency (yield increase from 35% to 58%).

  • Solvent Effects : Acetic acid outperforms ethanol due to superior proton availability for intermediate stabilization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, reducing reaction time by 75% compared to conventional heating. This method is particularly advantageous for high-throughput applications.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Palladium Carbonylation4298Moderate120
Grignard-Oxidation5595Low210
Hantzsch Cyclization5897High85

Key Insights :

  • The Hantzsch route offers the best balance of yield and cost but requires precise stoichiometric control.

  • Palladium-based methods, while lower-yielding, are preferred for regioselective amidation in complex substrates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology for the carbonylation step enhances heat transfer and reduces palladium catalyst loading by 40%. Inline IR monitoring ensures real-time adjustment of CO flow rates, minimizing byproduct formation.

Green Chemistry Innovations

  • Solvent Recycling : THF recovery via distillation reduces waste generation by 65%.

  • Catalyst Immobilization : Silica-supported palladium nanoparticles enable three reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Research indicates that N,N,1-Trimethyl-1H-imidazole-2-carboxamide exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit bacterial growth, potentially through interference with DNA synthesis and cell division mechanisms .
  • Case Studies : In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like metronidazole .

Anticancer Properties

This compound has been investigated as a potential inhibitor of protein farnesyltransferase (FTase), which is crucial in cancer cell proliferation. By inhibiting FTase, the compound may disrupt the post-translational modification of proteins necessary for cancer cell survival .

Applications in Drug Development

The compound's unique structural features make it a candidate for the development of novel therapeutic agents:

  • Antiviral and Antiparasitic Applications : Research has shown potential in targeting viral and parasitic infections, indicating broad-spectrum applicability in infectious disease management .
  • Bioisosteric Modifications : Modifications to the carboxamide group have been explored to enhance solubility and metabolic stability, which are critical for drug efficacy .

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N,N,1-Trimethyl-1H-imidazole-2-carboxamide with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Notable Features
This compound Not specified C₇H₁₁N₃O (inferred) ~153.18 (inferred) 1-methyl, 2-carboxamide, N,N-dimethyl Balanced lipophilicity, potential for hydrophobic interactions
N,N-Dimethyl-1H-imidazole-1-carboxamide 69829-55-6 C₆H₉N₃O 139.16 1-carboxamide, N,N-dimethyl Smaller molecular weight; carboxamide at 1-position
N,N,2-Trimethyl-1H-imidazole-1-carboxamide 162574-73-4 C₇H₁₁N₃O 153.18 2-methyl, 1-carboxamide, N,N-dimethyl Methyl at 2-position may increase steric hindrance
N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide 1046861-47-5 C₆H₆F₃N₃O 193.13 1-carboxamide with trifluoroethyl Fluorine atoms enhance electronegativity and metabolic stability
Benzimidazole-2-carboxamide derivatives Varies C₁₃H₁₀N₄O (e.g.) ~238.24 (e.g.) Fused benzene-imidazole core Larger aromatic surface for π-π interactions (e.g., IDO1 inhibition)

Key Observations:

  • Substituent Position Impact : The placement of methyl and carboxamide groups significantly alters properties. For example, moving the carboxamide from the 1-position (N,N-Dimethyl-1H-imidazole-1-carboxamide) to the 2-position (target compound) may influence hydrogen-bonding capacity and target binding .
  • Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., compound 27 in ) exhibit higher molecular weights and enhanced aromatic interactions, which are advantageous in enzyme inhibition but may reduce solubility .

Biological Activity

N,N,1-Trimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on recent research findings.

Overview of this compound

This compound is characterized by a trimethylated imidazole ring and a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Its structure suggests potential interactions with microbial enzymes or receptors, which can inhibit the growth of bacteria and fungi. Studies have shown that imidazole derivatives can effectively target metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. For instance, structural optimization of imidazole derivatives has led to compounds with IC50 values as low as 0.018 µM against MBLs like VIM-2 and VIM-5 .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain analogs have demonstrated potent activity against specific cancer cell lines, showcasing their potential as therapeutic agents.

Anti-inflammatory Effects

Imidazole compounds are recognized for their anti-inflammatory properties. This compound has shown efficacy in reducing pro-inflammatory mediators and inhibiting nuclear factor kappa B (NF-κB) activation in macrophages . In vivo studies have confirmed its ability to alleviate inflammation-related pain comparable to standard anti-inflammatory drugs like diclofenac.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, including those linked to inflammation and microbial resistance.
  • Receptor Modulation : It interacts with cellular receptors that regulate immune responses and cell signaling, thereby influencing cellular behavior.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or the carboxamide group can significantly affect its potency and selectivity against different biological targets. For instance, adding electron-withdrawing groups has been shown to enhance anti-inflammatory activity .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited enhanced antibacterial activity against resistant strains compared to conventional antibiotics .
  • Cancer Cell Apoptosis : In vitro tests revealed that certain imidazole derivatives triggered apoptosis in breast cancer cell lines through mitochondrial pathway activation.
  • Anti-inflammatory Mechanisms : Research indicated that the compound significantly reduced paw edema in animal models, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
N,N'-DiethylimidazoliumAntimicrobial0.025
4-Hydroxy-N,N,2-trimethylimidazoleAnti-inflammatory50
7-Hydroxy-N,N,2-trimethylimidazoleAnticancer30

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